molecular formula C29H21N3O7 B5065876 5-{[3,5-bis(benzoylamino)benzoyl]amino}isophthalic acid

5-{[3,5-bis(benzoylamino)benzoyl]amino}isophthalic acid

Cat. No. B5065876
M. Wt: 523.5 g/mol
InChI Key: QYXQADRODXRADG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with 5-aminoisophthalic acid (AIPA) as a base molecule . AIPA can be used as a starting material to prepare various polymers by oxidative polymerization reaction . It can also be used as a blended material with polyvinylalcohol to prepare silica-functionalized composite membranes for diffusion dialysis applications .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains an isophthalic acid moiety, which is a benzene ring with two carboxylic acid groups at the 1 and 3 positions. Attached to the 5 position is an amino group, which is further substituted with a benzoyl group that is itself substituted with two benzoylamino groups at the 3 and 5 positions .

Future Directions

The future research directions for this compound could involve exploring its potential uses in the synthesis of MOFs or other materials. Its complex structure suggests that it could form interesting and potentially useful materials when reacted with suitable metal ions .

properties

IUPAC Name

5-[(3,5-dibenzamidobenzoyl)amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O7/c33-25(17-7-3-1-4-8-17)31-23-12-19(13-24(16-23)32-26(34)18-9-5-2-6-10-18)27(35)30-22-14-20(28(36)37)11-21(15-22)29(38)39/h1-16H,(H,30,35)(H,31,33)(H,32,34)(H,36,37)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXQADRODXRADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[({3,5-Bis[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzene-1,3-dicarboxylic acid

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